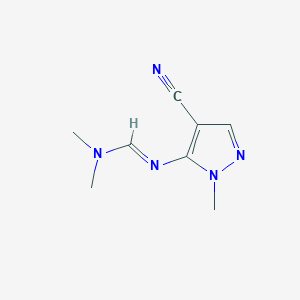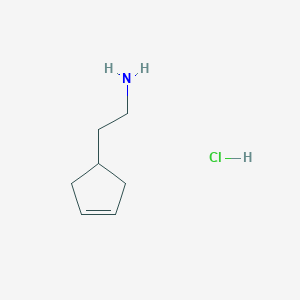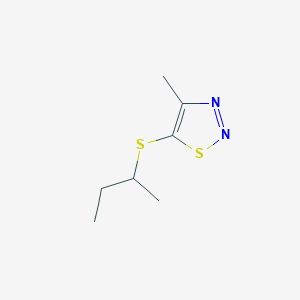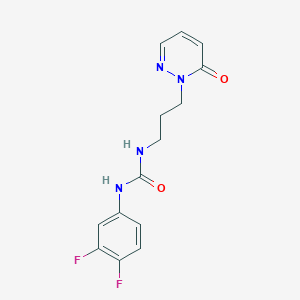
3-(3-Methoxyphenyl)-1-methyl-N-((1-(Pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-pyrazol-5-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-methoxyphenyl)-1-methyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C20H19N7O2 and its molecular weight is 389.419. The purity is usually 95%.
BenchChem offers high-quality 3-(3-methoxyphenyl)-1-methyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-pyrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-methoxyphenyl)-1-methyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-pyrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimycobakterielle Aktivität
Pyrazolderivate wurden als Antimycobakterien identifiziert. Diese Verbindung könnte potenziell zur Behandlung von Krankheiten verwendet werden, die durch Mykobakterien verursacht werden, wie z. B. Tuberkulose. Die strukturellen Merkmale der Verbindung können es ihr ermöglichen, das Wachstum von Mykobakterienzellen zu hemmen oder ihre Stoffwechselprozesse zu stören .
Antikrebs Eigenschaften
Die Fähigkeit der Verbindung, bestimmte zelluläre Signalwege zu hemmen, macht sie zu einem Kandidaten für die Krebsforschung. Sie kann auf spezifische Ziele innerhalb von Krebszellen wirken und so zu Apoptose oder Hemmung der Zellproliferation führen. Forschungen zu ähnlichen Pyrazinderivaten haben in diesem Bereich vielversprechende Ergebnisse gezeigt .
FLT3-ITD- und BCR-ABL-Signalweghemmung
Diese Verbindung wurde als Hemmer der FLT3-ITD- und BCR-ABL-Signalwege identifiziert, die bei der Pathogenese bestimmter Leukämieformen eine wichtige Rolle spielen. Sie kann sekundäre Mutanten wie FLT3-ITD/D835Y und FLT3-ITD/F691L potent hemmen, was sie zu einem potenziellen therapeutischen Mittel für die akute myeloische Leukämie (AML) mit diesen Mutationen macht .
Antidiabetische Wirkungen
Pyrazinderivate, einschließlich dieser Verbindung, können antidiabetische Wirkungen zeigen, indem sie die Insulinausschüttung oder den Glukosestoffwechsel beeinflussen. Dies könnte neue Wege für die Diabetesbehandlung eröffnen, insbesondere wenn die Verbindung für eine bessere Wirksamkeit und Sicherheit optimiert werden kann .
Diuretische Aktivität
Die Verbindung kann auch als Diuretikum dienen und helfen, überschüssige Flüssigkeit aus dem Körper zu entfernen, indem sie die Urinproduktion erhöht. Diese Anwendung könnte bei Erkrankungen wie Bluthochdruck oder Herzinsuffizienz, bei denen Flüssigkeitsansammlung ein Problem darstellt, vorteilhaft sein .
Antivirale und antibakterielle Wirkungen
Aufgrund der breiten biologischen Aktivität von Pyrazinderivaten könnte diese Verbindung auch auf ihre antiviralen und antibakteriellen Wirkungen untersucht werden. Sie könnte potenziell die Replikation von Viren oder das Wachstum von Bakterien hemmen und so zur Behandlung verschiedener Infektionskrankheiten beitragen .
Wirkmechanismus
Mode of Action
The mode of action of this compound is also not well-defined. Given its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der Waals forces. Without specific target information, it’s challenging to provide a detailed explanation of its interaction with its targets .
Biochemical Pathways
The compound’s impact on biochemical pathways is currently unknown. It’s possible that it could affect various pathways depending on its targets. Without specific target information, it’s difficult to predict which pathways might be affected .
Pharmacokinetics
Its bioavailability, distribution in the body, metabolism, and excretion rates are currently unknown .
Result of Action
Without specific target information and a clear understanding of its mode of action, it’s challenging to predict its potential effects .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. Specific information about how these factors influence the action of this compound is currently unavailable .
Eigenschaften
IUPAC Name |
5-(3-methoxyphenyl)-2-methyl-N-[(1-pyridin-3-yltriazol-4-yl)methyl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N7O2/c1-26-19(10-18(24-26)14-5-3-7-17(9-14)29-2)20(28)22-11-15-13-27(25-23-15)16-6-4-8-21-12-16/h3-10,12-13H,11H2,1-2H3,(H,22,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYPSVEWOOFFJRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)NCC3=CN(N=N3)C4=CN=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N7O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide](/img/structure/B2359047.png)



![3-[2-(3-Chlorophenoxy)phenyl]acrylic acid](/img/structure/B2359052.png)
![4-[4-(Tert-butoxy)benzoyl]morpholine-3-carbonitrile](/img/structure/B2359053.png)
![2-Chloro-N-[(2,3-dimethylimidazol-4-yl)methyl]propanamide](/img/structure/B2359054.png)

![N-(2-chloro-6-methylphenyl)-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2359057.png)
![(5Z)-5-[(3-bromo-4-methoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2359059.png)


![4-Amino-N-[2-(diethylamino)ethyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2359063.png)

